Regioisomeric Connectivity: Chiral vs. Achiral Core Determines Stereochemical Strategy
2-(6-Chloropyridin-2-yl)morpholine (CAS 126325-36-8) bears a stereogenic center at the morpholine C2 position (one chiral center), whereas its regioisomer 4-(6-chloropyridin-2-yl)morpholine (CAS 330682-30-9) is achiral (zero chiral centers) due to N-attachment of the morpholine ring . This distinction is critical for programs requiring enantiopure intermediates: the 2-substituted scaffold has been explicitly employed in the development of chiral D4 receptor antagonists where (S)-enantiomers achieved <10% inhibition at 1 µM against off-target dopamine receptor subtypes D1, D2L, D2S, D3, and D5, demonstrating the stereochemical leverage provided by the C2 chiral center [1].
| Evidence Dimension | Number of Stereogenic Centers in the Morpholine Core |
|---|---|
| Target Compound Data | 1 chiral center (C2 of morpholine ring) |
| Comparator Or Baseline | 4-(6-Chloropyridin-2-yl)morpholine: 0 chiral centers |
| Quantified Difference | 1 vs. 0 chiral centers; structurally confirmed by SMILES comparison: C1COC(C=2N=C(Cl)C=CC=2)CN1 (target) vs. ClC1=CC=CC(N2CCOCC2)=N1 (comparator) |
| Conditions | Structural analysis based on canonical SMILES and IUPAC nomenclature |
Why This Matters
For drug discovery programs requiring single-enantiomer candidates, the achiral 4-isomer offers no stereochemical control, making the 2-isomer the mandatory choice for asymmetric synthesis.
- [1] Witt JO, McCollum AL, Hurtado MA, et al. Synthesis and characterization of a series of chiral alkoxymethyl morpholine analogs as dopamine receptor 4 (D4R) antagonists. Bioorg Med Chem Lett. 2016;26(11):2657-2661. View Source
